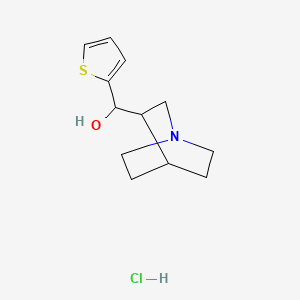
3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidyl 2’-thienyl carbinol hydrochloride is a compound belonging to the quinuclidine series. It is known for its potential anti-ulcer properties and has been studied for its pharmacological effects . This compound is characterized by the presence of a quinuclidine ring and a thienyl group, making it a unique structure in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl 2’-thienyl carbinol hydrochloride involves the reaction of quinuclidine with 2-thienyl ketone. The process typically includes the reduction of the ketone group to form the carbinol. This reaction can be catalyzed using various reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 3-Quinuclidyl 2’-thienyl carbinol hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinuclidyl 2’-thienyl carbinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The thienyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and substituted thienyl compounds. These products can have different pharmacological activities and are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3-Quinuclidyl 2’-thienyl carbinol hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinuclidine and thienyl groups.
Biology: Investigated for its effects on various biological systems, including its potential as an anti-ulcer agent.
Medicine: Explored for its therapeutic potential in treating ulcers and other gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of 3-Quinuclidyl 2’-thienyl carbinol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by blocking histamine receptors, thereby reducing gastric acid secretion and providing relief from ulcers . The compound may also interact with other pathways involved in inflammation and gastrointestinal health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencarol: An antiallergic drug with a similar quinuclidine structure.
Bicarphen: Another compound in the quinuclidine series with potential therapeutic applications.
Uniqueness
3-Quinuclidyl 2’-thienyl carbinol hydrochloride is unique due to its specific combination of the quinuclidine ring and thienyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
102338-73-8 |
|---|---|
Molekularformel |
C12H18ClNOS |
Molekulargewicht |
259.80 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10,12,14H,3-6,8H2;1H |
InChI-Schlüssel |
PNEBAPRDICCWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)C(C3=CC=CS3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















